molecular formula C9H13NO2 B154501 N-Boc-pyrrole CAS No. 5176-27-2

N-Boc-pyrrole

Cat. No. B154501
CAS RN: 5176-27-2
M. Wt: 167.2 g/mol
InChI Key: IZPYBIJFRFWRPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Boc-pyrrole can be synthesized by cyclodehydration of readily accessible (E)-γ- (tert -butoxycarbonylamino)-α,β-enals and -enones . It can also undergo Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers .


Molecular Structure Analysis

The molecular structure of N-Boc-pyrrole can be analyzed using various techniques such as 1H NMR, 11B NMR, 1H-1H COSY, 1H-13C HSQC, and 19F-13C HSQC NMR .


Chemical Reactions Analysis

N-Boc-pyrrole undergoes Diels–Alder reaction with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts with retention in configurations at two newly generated stereogenic centers . It also undergoes cyclopropanation with methyl phenyldiazoacetate to form both monocyclopropane and dicyclopropane .


Physical And Chemical Properties Analysis

N-Boc-pyrrole is a liquid at room temperature with a density of 1 g/mL at 25 °C . It has a refractive index of n20/D 1.4685 (lit.) and a boiling point of 91-92 °C/20 mmHg (lit.) .

Scientific Research Applications

Synthesis of Pyrrole-Based Boronic Acids

N-Boc-pyrrole: is utilized in the synthesis of pyrrole-based boronic acids , which are crucial intermediates in Suzuki coupling reactions . These reactions are widely used in the creation of complex organic molecules, including pharmaceuticals and polymers. The process involves treating N-Boc-pyrrole with n-BuLi and then reacting it with trimethyl borate to yield 1-(tert-butoxycarbonyl)-1H-pyrrol-2-ylboronic acid .

Diels-Alder Reactions

The compound undergoes Diels-Alder reactions with enantiomerically pure allene-1,3-dicarboxylates to form endo-adducts . This reaction is significant for constructing compounds with multiple stereogenic centers, retaining configurations at two newly generated centers . It’s a valuable method for synthesizing complex natural products and pharmaceuticals.

Cyclopropanation

N-Boc-pyrrole: is involved in cyclopropanation reactions with methyl phenyldiazoacetate , leading to the formation of both monocyclopropane and dicyclopropane structures . These structures are found in various biologically active molecules and are of interest in medicinal chemistry.

C-H Borylation

The Ir-catalyzed C-H borylation of N-Boc-pyrrole is another notable application. This reaction is followed by cross-coupling with 3-chlorothiophene to form biheterocycles . Biheterocycles are prevalent in many drugs and exhibit a range of biological activities.

Synthesis of Tropane Derivatives

N-Boc-pyrrole: serves as a starting material in the synthesis of tropane derivatives . Tropanes are a class of alkaloids with various pharmacological properties, including anticholinergic, stimulant, and anesthetic effects.

Medicinal Chemistry

In medicinal chemistry, N-Boc-pyrrole is a precursor for synthesizing various hetero-aromatic compounds. These compounds have applications as fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents , and more . The pyrrole ring system is a common feature in many drugs on the market, owing to its biological significance.

Safety and Hazards

N-Boc-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and poses risks of ignition. Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

The future directions of N-Boc-pyrrole research could involve the development of new synthetic methods that can increase overall efficiency and enable access to novel chemical matter . These new methods could potentially streamline the synthesis of target compounds by decreasing step counts, avoiding redox manipulations, and redefining how molecules are being assembled from simple starting materials .

properties

IUPAC Name

tert-butyl pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPYBIJFRFWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349196
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-pyrrole

CAS RN

5176-27-2
Record name N-Boc-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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